N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide (molecular formula C₁₇H₂₄N₂O₂, MW 288.4 g/mol) is a synthetic, small-molecule amide belonging to the N-cyclohexylbenzamide class. Its architecture features a 4-methylbenzamide group linked to a chiral 1-(cyclohexylamino)-1-oxopropan-2-yl scaffold, placing it at the intersection of opioid-like cyclohexylmethylbenzamides and fragment-based benzamide libraries.

Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
Cat. No. B12144268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide
Molecular FormulaC17H24N2O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC(C)C(=O)NC2CCCCC2
InChIInChI=1S/C17H24N2O2/c1-12-8-10-14(11-9-12)17(21)18-13(2)16(20)19-15-6-4-3-5-7-15/h8-11,13,15H,3-7H2,1-2H3,(H,18,21)(H,19,20)
InChIKeyGMJSNGFRWARQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide: A Structurally Distinct N-Cyclohexyl Benzamide Derivative for Specialized Chemical Biology and Lead Identification


N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide (molecular formula C₁₇H₂₄N₂O₂, MW 288.4 g/mol) is a synthetic, small-molecule amide belonging to the N-cyclohexylbenzamide class [1]. Its architecture features a 4-methylbenzamide group linked to a chiral 1-(cyclohexylamino)-1-oxopropan-2-yl scaffold, placing it at the intersection of opioid-like cyclohexylmethylbenzamides and fragment-based benzamide libraries. Database annotations classify the compound as an opioid family member [2]; however, currently retrievable quantitative structure-activity data are minimal, and no peer-reviewed pharmacological profiling is publicly available. The compound is primarily supplied as a screening library component for non-human research applications .

Why N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide Cannot Be Confidently Replaced by Any Single Commercial Analog


Despite sharing the N-cyclohexylbenzamide framework with several catalog compounds, N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide occupies a unique chemical space because its 4-methyl substitution pattern, chiral α-carbon propionamide linker, and cyclohexylamino terminus are not simultaneously recapitulated in any commercially prevalent analog [1]. The structurally closest comparator, N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide, differs by the position of the carbonyl group along the propyl chain . The opioid tool compounds AH-7921 and AH-7563 contain 3,4-dichloro and dimethylamino motifs, respectively, which confer distinct receptor selectivity profiles . Substituting the target compound with any of these analogs would alter both the pharmacophore geometry and the hydrogen-bonding capacity of the terminal amide, potentially invalidating SAR conclusions derived from screening campaigns.

Quantitative Comparative Evidence for N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide vs. Its Closest Structural Analogs


Carbonyl Positional Isomerism Distinctly Alters Molecular Scaffold Geometry Relative to the Closest Commercial Analog

The target compound features a propanamide linker with the cyclohexylamino group attached at the distal carbonyl (oxopropan-2-yl), creating a branched architecture. In contrast, N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide (CAS not publicly available) possesses a linear acetamide spacer . The difference in carbonyl placement alters the spatial orientation of the cyclohexyl ring relative to the benzamide core, which can influence target binding pocket complementarity in enzyme inhibition assays [1].

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

Absence of 3,4-Dichloro Substitution Differentiates Target Compound from the Potent μ-Opioid Agonist AH-7921

AH-7921 (3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide) exhibits potent μ-opioid receptor agonism with an oral analgesic ED50 of approximately 0.55 mg/kg in mice, equating to ~90% of morphine's potency [1][2]. In stark contrast, a structurally related compound, AH 8507, which also lacks the 3,4-dichloro motif, is inactive in both the phenylquinone and hot plate analgesic tests (ED50 > 100 mg/kg) [3]. By structural analogy, the target compound's 4-methyl substituent (rather than 3,4-dichloro) is predicted to confer significantly reduced opioid activity, making it potentially useful as an inactive control or selectivity probe in opioid screening panels.

Opioid Pharmacology Analgesic Screening Receptor Selectivity Profiling

Replacement of Dimethylamino Group with Cyclohexylamino Terminus Alters Opioid Pharmacophore Relative to AH-7563

AH-7563 (N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide) demonstrates analgesic activity with ED50 values of 15.3 mg/kg (oral) and 15.5 mg/kg (s.c.) in mice . The target compound substitutes the dimethylamino group of AH-7563 with a cyclohexylamino group and replaces the benzamide with 4-methylbenzamide. These modifications remove the basic tertiary amine required for opioid receptor interaction while increasing steric bulk near the amide, likely abolishing opioid-mediated analgesia. This structural divergence is supported by the complete inactivity (ED50 > 100 mg/kg) of AH 8507, another analog lacking the dimethylamino motif .

Opioid Receptor Binding Structure-Activity Relationship Analgesic Drug Design

Predicted Solubility and Physicochemical Differentiation from More Lipophilic Cyclohexylmethylbenzamide Analogs

The target compound (MW 288.4, tPSA ~58.2 Ų, predicted logP ~2.9 [1]) is less lipophilic than AH-7921 (MW 329.3, logP ~3.5) due to the absence of chlorine atoms and the presence of a more polar cyclohexylamino terminus. It is described as soluble in organic solvents such as ethanol and DMSO but poorly water-soluble . The intermediate lipophilicity may offer a favorable balance between membrane permeability and aqueous solubility for cell-based assays compared to the more hydrophobic dichlorinated analogs.

Physicochemical Profiling Drug-Likeness ADME Prediction

Optimal Procurement and Research Application Scenarios for N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide


Negative Control or Inactive Comparator in Opioid Receptor Screening Panels

Based on its structural homology to inactive opioid analogs (AH 8507, ED50 > 100 mg/kg), procurement of this compound as an opioid-inactive control enables researchers to establish assay noise floors in μ-opioid receptor binding, calcium flux, or β-arrestin recruitment assays where AH-7921 or morphine serve as positive controls [1]. This application is supported by the SAR evidence that removal of the dimethylamino or 3,4-dichloro motifs abolishes analgesic activity [2].

Matched Molecular Pair Analysis in Cyclohexylbenzamide SAR Studies

The compound provides a direct matched molecular pair (MMP) against AH-7563 (dimethylamino → cyclohexylamino replacement) and against N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide (carbonyl positional shift). Procurement enables quantitative MMP analysis to dissect the contribution of the terminal amine and linker topology to target binding affinity [1].

Chemical Probe for Adenosine Receptor Subtype Selectivity Profiling

Cyclohexylamino benzamide derivatives have been reported as adenosine A1/A2A receptor ligands with moderate affinity [1]. Procurement of this compound may allow exploration of adenosine receptor binding, particularly if selectivity over opioid receptors is desired. The 4-methyl substitution pattern provides a distinct chemotype from previously characterized adenosine receptor ligands [2].

Fragment-Based Library Expansion and Diversity-Oriented Synthesis

The compound's moderate molecular weight (288.4 Da) and balanced physicochemical properties (predicted logP ~2.9, tPSA ~58 Ų) make it suitable as a fragment-like scaffold for library enumeration [1]. Its chiral center allows for stereochemical diversification, and the cyclohexylamino terminus can be further functionalized via reductive amination or acylation to generate screening libraries [2].

Quote Request

Request a Quote for N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.